molecular formula C10H13BrO B1516967 4-(4-Bromophenyl)butan-1-ol CAS No. 75906-36-4

4-(4-Bromophenyl)butan-1-ol

Cat. No.: B1516967
CAS No.: 75906-36-4
M. Wt: 229.11 g/mol
InChI Key: NDWAJMWJTWOGFN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-1-ol is an organic compound characterized by a bromophenyl group attached to a butan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 4-bromobenzene with ethylene oxide in the presence of a Grignard reagent (magnesium).

  • Reduction of Carboxylic Acid: Another method involves the reduction of 4-bromobenzoic acid to this compound using lithium aluminium hydride (LiAlH4).

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The Grignard reaction is commonly scaled up using specialized equipment to handle the exothermic nature of the reaction.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce 4-(4-bromophenyl)butanoic acid.

  • Reduction: Reduction reactions can convert the compound to 4-(4-bromophenyl)butane.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-(4-bromophenyl)butanoic acid.

  • Reduction: 4-(4-bromophenyl)butane.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)butan-1-ol is utilized in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)butan-1-ol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 4-Bromobenzyl Alcohol: Similar structure but with a benzyl group instead of butan-1-ol.

  • 4-Bromophenol: Contains a hydroxyl group directly attached to the benzene ring.

  • 4-Bromobutanol: Similar but lacks the phenyl group.

Uniqueness: 4-(4-Bromophenyl)butan-1-ol is unique due to its combination of a bromophenyl group and a butan-1-ol moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, and comparison with similar compounds

Properties

IUPAC Name

4-(4-bromophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWAJMWJTWOGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651238
Record name 4-(4-Bromophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75906-36-4
Record name 4-(4-Bromophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (759 mg) was added to a solution of 4-(4-bromophenyl)butyric acid (3.12 g) in tetrahydrofuran (90 mL) under ice-cooling, and the mixture was stirred under ice-cooling for one hour. Acetone and water were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over sodium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1→10:1→7:1 5:1) to give 4-(4-bromophenyl)butan-1-ol (2.29 g, quant.).
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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